molecular formula C11H13BrO2 B171905 Ethyl 2-(2-Bromoethyl)benzoate CAS No. 179994-91-3

Ethyl 2-(2-Bromoethyl)benzoate

Cat. No.: B171905
CAS No.: 179994-91-3
M. Wt: 257.12 g/mol
InChI Key: ABAWHAYBJQQBGA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Bromoethyl)benzoate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the ethyl ester is substituted with a bromoethyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-Bromoethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of 3,4-dihydro-1H-2-benzopyran-1-one using phosphorus tribromide and bromine in carbon tetrachloride. The reaction mixture is then treated with ethanol to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Bromoethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the ester.

    Oxidation: Requires acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed:

    Nucleophilic Substitution: Yields substituted benzoates.

    Reduction: Produces ethyl 2-(2-hydroxyethyl)benzoate.

    Oxidation: Results in 2-(2-bromoethyl)benzoic acid.

Scientific Research Applications

Ethyl 2-(2-Bromoethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Bromoethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the benzene ring.

Comparison with Similar Compounds

    Ethyl 2-bromobenzoate: Similar structure but lacks the ethyl group on the benzene ring.

    2-(2-Bromoethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: Ethyl 2-(2-Bromoethyl)benzoate is unique due to the presence of both an ester and a bromoethyl group, which allows for diverse reactivity and functionalization. This makes it a versatile intermediate in organic synthesis compared to its simpler analogs.

Biological Activity

Ethyl 2-(2-bromoethyl)benzoate is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, drawing from diverse scientific literature.

This compound is an ester derivative characterized by a benzoate group and a bromoethyl substituent. This structure allows it to participate in various biochemical reactions, particularly those involving nucleophilic substitution due to the presence of the bromine atom. The synthesis typically involves the reaction of benzoic acid derivatives with bromoethyl reagents, often facilitated by catalysts or specific reaction conditions to enhance yield and purity .

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The compound can undergo hydrolysis to release benzoic acid and 2-bromoethanol, which can further participate in biochemical pathways .

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols), leading to the formation of new bioactive compounds.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, releasing active metabolites that may exhibit biological activity .

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its efficacy against a range of microorganisms, including bacteria and fungi. For example, compounds derived from similar structures have shown potent activity against pathogens like Escherichia coli and Staphylococcus aureus .

Antimicrobial Activity:

  • Bacterial Inhibition: this compound has been evaluated for its antibacterial effects against several strains, demonstrating promising results in inhibiting growth.
  • Fungal Activity: The compound has also shown effectiveness against fungal species such as Candida albicans, suggesting potential applications in antifungal therapies .

Case Studies and Research Findings

  • Antimicrobial Screening: A study synthesized a series of ethyl benzoate derivatives and tested their antimicrobial properties. This compound was among those showing significant inhibition against both Gram-positive and Gram-negative bacteria .
    CompoundActivity Against E. coliActivity Against S. aureus
    This compoundModerateHigh
    Control (Standard Antibiotic)HighHigh
  • Mechanistic Insights: Research into the mechanism of action revealed that the compound's ability to modify biomolecules through electrophilic interactions could lead to altered enzyme activities, affecting metabolic pathways in microbial cells .
  • Therapeutic Potential: Given its reactivity and biological activity, this compound is being explored as a lead compound for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Properties

IUPAC Name

ethyl 2-(2-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAWHAYBJQQBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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